N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively .
Mode of Action
The compound interacts with its targets through allosteric binding . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The compound has shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . Inhibition of these pathways results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits NO and TNF-α production in LPS-stimulated human microglia cells .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines can be regarded as plausible substrates for enzymatic biochemical processes . They have the potential to interact with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Related triazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . They have also shown superior cytotoxic activities against certain cell lines .
Molecular Mechanism
Related triazolopyrimidine compounds have been observed to exert their effects through the inhibition of certain pathways . They can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Temporal Effects in Laboratory Settings
Related triazolopyrimidine compounds have been synthesized using various methods, resulting in good-to-excellent yields .
Dosage Effects in Animal Models
Related triazolopyrimidine compounds have shown anticonvulsive activity in certain seizure models .
Metabolic Pathways
Related triazolopyrimidine compounds have been synthesized using various reactions, including transamidation mechanisms followed by nucleophilic addition with nitrile .
Transport and Distribution
Related triazolopyrimidine compounds have been synthesized using catalysts supported on magnetite nanoparticles .
Subcellular Localization
Related triazolopyrimidine compounds have been synthesized using various methods, and their properties have been characterized using various analyses .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-17(19(26)24-15-10-6-7-11-16(15)27-2)18(14-8-4-3-5-9-14)25-20(23-13)21-12-22-25/h3-13,17-18H,1-2H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUYFNQIWMSFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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